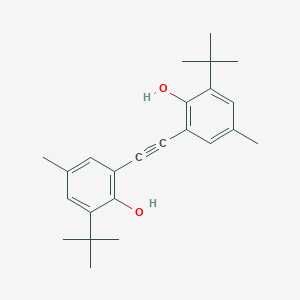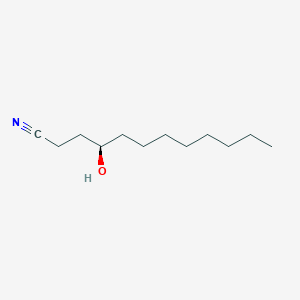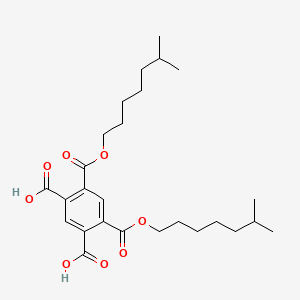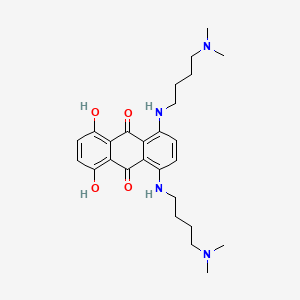
2,3-Bis(tetradecanoyloxy)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(tetradecanoyloxy)butanedioic acid is a complex organic compound with the molecular formula C32H58O8. This compound is characterized by its two tetradecanoyloxy groups attached to a butanedioic acid backbone. It is a derivative of butanedioic acid, also known as succinic acid, which is a dicarboxylic acid. The presence of long-chain fatty acid esters makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tetradecanoyloxy)butanedioic acid typically involves esterification reactions. One common method is the reaction of butanedioic acid with tetradecanoic acid (myristic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(tetradecanoyloxy)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
2,3-Bis(tetradecanoyloxy)butanedioic acid has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzyme studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(tetradecanoyloxy)butanedioic acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release tetradecanoic acid, which can then participate in metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Trimyristin: A triglyceride with three myristic acid molecules esterified to glycerol.
Glyceryl trimyristate: Another triglyceride with similar fatty acid composition.
Succinic acid derivatives: Compounds with modifications to the butanedioic acid backbone.
Uniqueness
2,3-Bis(tetradecanoyloxy)butanedioic acid is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its long-chain fatty acid esters make it more hydrophobic compared to other succinic acid derivatives, influencing its solubility and interaction with biological membranes.
Propiedades
Número CAS |
67277-67-2 |
|---|---|
Fórmula molecular |
C32H58O8 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
2,3-di(tetradecanoyloxy)butanedioic acid |
InChI |
InChI=1S/C32H58O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(33)39-29(31(35)36)30(32(37)38)40-28(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-26H2,1-2H3,(H,35,36)(H,37,38) |
Clave InChI |
QPBOCJPXBTXJTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(C(C(=O)O)OC(=O)CCCCCCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)


![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)

![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)




